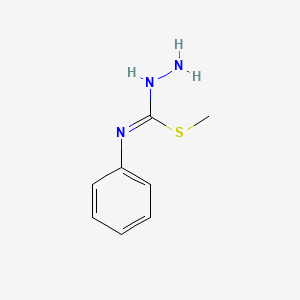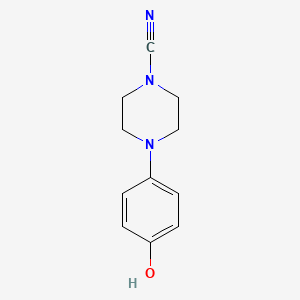![molecular formula C14H16O3 B14309835 4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol CAS No. 114567-30-5](/img/structure/B14309835.png)
4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol is an organic compound that features a furan ring substituted with dimethyl groups and a benzene ring substituted with hydroxyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The furan and benzene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are used depending on the type of substitution reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted furan and benzene derivatives.
Aplicaciones Científicas De Investigación
4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylfuran: A simpler furan derivative with similar structural features.
5-Methylbenzene-1,3-diol: A benzene derivative with hydroxyl groups in similar positions.
Uniqueness
4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol is unique due to the combination of its furan and benzene rings, which provides a distinct set of chemical and biological properties. This combination allows for a wider range of applications and interactions compared to its simpler counterparts.
Propiedades
| 114567-30-5 | |
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
4-[(2,4-dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C14H16O3/c1-8-4-11(15)5-14(16)13(8)6-12-9(2)7-17-10(12)3/h4-5,7,15-16H,6H2,1-3H3 |
Clave InChI |
HUZKQMRBBHWHIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CC2=C(OC=C2C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
